Steric Bulk Differentiation: tert-Butyl Side Chain vs. Isobutyl (Leucine) and Isopropyl (Valine) Analogs
The tert-butyl side chain of the target compound provides a quantifiably greater steric footprint compared to the isobutyl side chain of Boc-L-leucine methyl ester (CAS 63096-02-6) and the isopropyl side chain of Boc-L-valine methyl ester. In alpha-helix stabilization studies, a tert-butyl side chain was shown to be significantly more helix-destabilizing than the sec-butyl side chain of isoleucine, the isopropyl side chain of valine, and even the unrestricted side chain of glycine, establishing a rank order of steric impact that directly influences peptide secondary structure [1]. This steric differentiation is exploited in peptidomimetic design where the tert-leucine residue enforces specific turn conformations resistant to proteolytic degradation [2].
| Evidence Dimension | Side-chain steric bulk (qualitative rank order of helix destabilization) |
|---|---|
| Target Compound Data | tert-Butyl side chain (—C(CH₃)₃): strongest helix destabilizer among alkyl side chains tested |
| Comparator Or Baseline | Isobutyl (leucine): moderate helix stabilizer; Isopropyl (valine): weaker helix destabilizer; sec-Butyl (isoleucine): intermediate destabilizer |
| Quantified Difference | tert-Butyl > sec-butyl > isopropyl in helix destabilization potency; leucine is a net helix stabilizer (qualitative rank-order) |
| Conditions | Alpha-helical peptide model system; circular dichroism spectroscopy (Lyu et al., 1991) |
Why This Matters
For procurement decisions in peptidomimetic drug discovery, the tert-butyl side chain's unique steric profile enables conformational outcomes (e.g., β-turn stabilization, helix disruption) that are unattainable with leucine or valine analogs, making CAS 176504-88-4 the only viable choice when sterically driven conformational control is a design requirement.
- [1] Lyu, P.C., Sherman, J.C., Chen, A., & Kallenbach, N.R. (1991). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. Proceedings of the National Academy of Sciences, 88(12), 5317–5320. View Source
- [2] Bold, G., Fässler, A., Capraro, H.G., et al. (1998). New aza-dipeptide analogues as potent and orally absorbed HIV-1 protease inhibitors: candidates for clinical development. Journal of Medicinal Chemistry, 41(18), 3387–3401. View Source
